3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

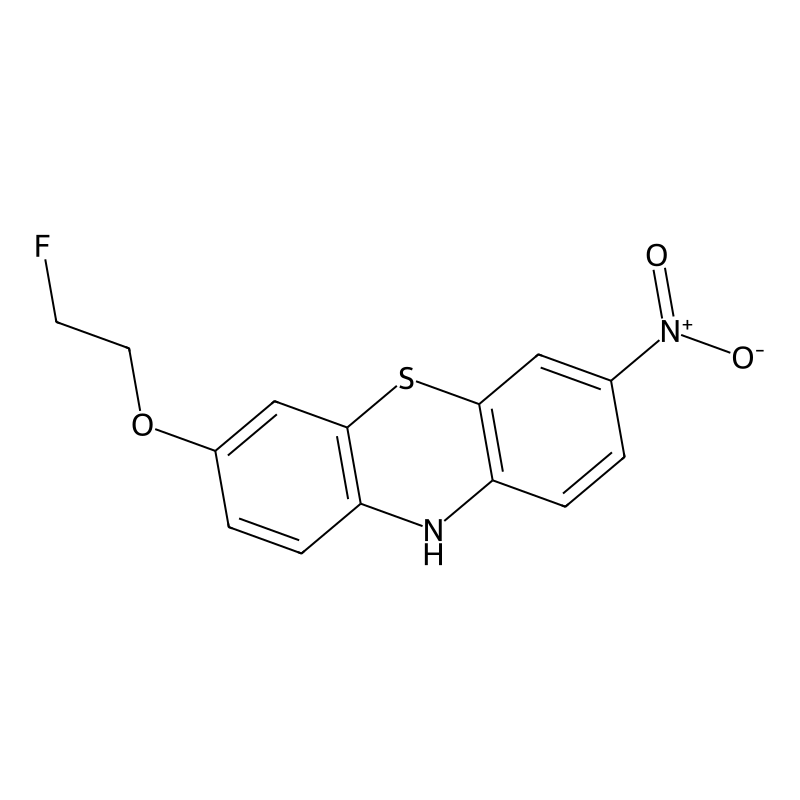

3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine is a compound that belongs to the phenothiazine family, characterized by a tricyclic structure containing a sulfur atom. This compound features a nitro group at the 7-position and a 2-fluoroethoxy substituent at the 3-position. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The molecular formula of 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine is C₁₃H₈F N₂O₂S, with a molecular weight of approximately 282.27 g/mol. The structure can be depicted as follows:

textN / \ S C // |\ C C C | | | C C N \ // C-C | F

- Nitration: The nitro group can participate in electrophilic substitution reactions, allowing for further functionalization.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, altering its reactivity and biological properties.

- Alkylation: The nitrogen atom in the phenothiazine ring can react with alkyl halides to form quaternary ammonium salts.

These reactions can be utilized for synthesizing derivatives with enhanced or modified biological activities.

Phenothiazines, including 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine, are known for their diverse biological activities:

- Antimicrobial Activity: Studies have shown that phenothiazines exhibit significant antimicrobial properties against various bacterial strains .

- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and disruption of cell cycle processes .

- Neuroleptic Effects: Phenothiazines are widely recognized as antipsychotic agents, affecting neurotransmitter systems in the brain.

The specific activity of 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine may vary based on its substituents and their interactions with biological targets.

The synthesis of 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine can be achieved through several methods:

- Starting Materials: The synthesis typically begins with commercially available 10H-phenothiazine derivatives.

- Nitration Reaction: Introduction of the nitro group can be performed using nitrating agents such as nitric acid in the presence of sulfuric acid.

- Fluoroalkylation: The 2-fluoroethoxy group can be introduced via nucleophilic substitution reactions involving appropriate fluoroalkyl halides and bases.

Detailed procedures often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine has potential applications in various fields:

- Pharmaceuticals: As a derivative of phenothiazines, it may serve as an active pharmaceutical ingredient (API) in treating psychiatric disorders or infections.

- Research: This compound can be utilized in studies exploring structure-activity relationships (SAR) in drug development.

- Material Science: Its unique properties may allow for applications in developing new materials with specific electronic or optical characteristics.

Investigations into the interactions of 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine with biological targets are crucial for understanding its pharmacological profile:

- Protein Binding Studies: Research into how this compound interacts with various proteins can elucidate its mechanism of action.

- Cell Line Studies: In vitro studies using cancer cell lines help determine its efficacy and potential side effects compared to established treatments .

Such studies are essential for advancing this compound toward clinical applications.

Several compounds share structural similarities with 3-(2-fluoroethoxy)-7-nitro-10H-phenothiazine. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 7-Nitro-10H-phenothiazine | Lacks the fluoroethoxy group; used as an antipsychotic. |

| 3-(2-chloroethoxy)-7-nitro-10H-phenothiazine | Contains a chloro group instead of fluoro; shows similar biological activity. |

| 3-(2-methoxyethoxy)-7-nitro-10H-phenothiazine | Features a methoxy group; potential for different pharmacological effects. |

| Thioridazine | A well-known phenothiazine derivative; used primarily as an antipsychotic agent. |

These compounds highlight the versatility of the phenothiazine scaffold and underscore the unique properties imparted by different substituents on the core structure.